Product packaging for Cy5-DSPE chloride ammonium(Cat. No.:)

Cy5-DSPE chloride ammonium

Cat. No.: B12374373
M. Wt: 1266.2 g/mol
InChI Key: XYCAQTYTIBTLMO-SZJLYNDTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorescent Phospholipids (B1166683) in Biomolecular Studies

Fluorescent phospholipids are powerful tools in the study of biological membranes. nih.gov They are essentially natural lipid molecules that have been tagged with a fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. nih.gov This property allows researchers to observe the behavior of these lipids in real-time using fluorescence microscopy and other spectroscopic techniques. researchgate.net

The key advantage of using fluorescent phospholipids is that they closely mimic the structure and behavior of their natural, unlabeled counterparts. nih.gov This allows them to integrate seamlessly into biological membranes, providing a relatively non-perturbative way to study membrane structure and function. nih.gov Researchers can use them to investigate a wide range of phenomena, including:

Membrane Fluidity and Dynamics: By tracking the movement of fluorescent phospholipids, scientists can gain insights into the fluidity of the cell membrane, which is crucial for many cellular processes. researchgate.net

Lipid-Protein Interactions: Fluorescent phospholipids can be used to study how lipids interact with membrane proteins, which play a vital role in cell signaling and transport. nih.gov

Membrane Fusion and Fission: These probes are invaluable for visualizing the dynamic processes of membrane fusion and fission, which are fundamental to events like vesicle transport and viral entry.

Subcellular Localization of Lipids: They help in determining the distribution of specific lipids within different cellular compartments and membranes. mdpi.com

The development of a diverse palette of fluorescent dyes with different spectral properties has further expanded the utility of these probes, allowing for multi-color imaging experiments to study the co-localization and interaction of different molecules. thermofisher.com

Overview of Cy5-DSPE (Chloride Ammonium) as a Research Probe

Cy5-DSPE (chloride ammonium) is a specific type of fluorescent phospholipid that has gained prominence in academic research. bioscience.co.ukmedchemexpress.com It consists of two main components:

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE): This is a saturated phospholipid with two long hydrocarbon tails (stearoyl chains) and a phosphoethanolamine headgroup. nanocs.net The DSPE portion of the molecule allows it to readily insert into the lipid bilayers of cell membranes and liposomes. bioscience.co.ukbroadpharm.com

Cyanine5 (Cy5): This is a fluorescent dye that belongs to the cyanine (B1664457) family. medchemexpress.eu Cy5 is known for its strong absorption and emission in the far-red region of the visible spectrum, which is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues. biochempeg.combroadpharm.comtargetmol.com

The Cy5 dye is covalently attached to the headgroup of the DSPE molecule. nanocs.net This specific labeling strategy ensures that the fluorescent part of the probe is positioned at the membrane surface, making it an excellent tool for studying surface-related membrane phenomena.

Cy5-DSPE is widely used in various research applications, including:

Labeling of Liposomes and Nanoparticles: Due to its amphiphilic nature, Cy5-DSPE can be easily incorporated into the lipid bilayers of liposomes and other nanoparticle formulations used in drug delivery research. broadpharm.com This allows for the tracking of these delivery vehicles in vitro and in vivo.

Cell Imaging: The probe can be used to label the plasma membranes of living cells, enabling the visualization of cell morphology and membrane dynamics. medchemexpress.eu

Fluorescence Resonance Energy Transfer (FRET) Studies: The spectral properties of Cy5 make it a suitable acceptor molecule in FRET-based assays, which are used to measure molecular distances and interactions.

The combination of the membrane-anchoring properties of DSPE and the bright, far-red fluorescence of Cy5 makes Cy5-DSPE (chloride ammonium) a versatile and powerful probe for a wide array of academic research endeavors focused on understanding the intricacies of biological membranes. cymitquimica.com

PropertyValueReference
Molecular Formula C73H119N3O9P broadpharm.com
Molecular Weight 1213.71 g/mol cymitquimica.com
Excitation Wavelength (Max) ~650 nm nanocs.net
Emission Wavelength (Max) ~670 nm nanocs.netbiochempeg.combroadpharm.comtargetmol.com
Appearance Blue/dark blue solid nanocs.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C73H122ClN4O9P B12374373 Cy5-DSPE chloride ammonium

Properties

Molecular Formula

C73H122ClN4O9P

Molecular Weight

1266.2 g/mol

IUPAC Name

azane;[(2R)-3-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;chloride

InChI

InChI=1S/C73H118N3O9P.ClH.H3N/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41-55-70(78)82-60-62(85-71(79)56-42-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)61-84-86(80,81)83-59-57-74-69(77)54-40-37-47-58-76-66-51-46-44-49-64(66)73(5,6)68(76)53-39-36-38-52-67-72(3,4)63-48-43-45-50-65(63)75(67)7;;/h36,38-39,43-46,48-53,62H,8-35,37,40-42,47,54-61H2,1-7H3,(H-,74,77,80,81);1H;1H3/t62-;;/m1../s1

InChI Key

XYCAQTYTIBTLMO-SZJLYNDTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.N.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.N.[Cl-]

Origin of Product

United States

Synthesis and Chemical Functionalization of Cy5 Dspe Chloride Ammonium

Precursor Chemistry and Synthesis Pathways

The construction of Cy5-DSPE relies on the strategic synthesis of its constituent precursors: a reactive Cy5 fluorophore derivative and the phospholipid DSPE. The choice of synthesis pathway for each component is critical to ensure efficient conjugation and the desired purity of the final product.

Synthesis of Cy5 Fluorophore Derivatives

The Cy5 fluorophore, a member of the cyanine (B1664457) dye family, must be chemically modified to incorporate a reactive group that can form a stable covalent bond with the DSPE molecule. The synthesis of these reactive derivatives is a multi-step process that begins with the construction of the core cyanine structure. nih.govresearchgate.net

A common approach involves the condensation of two substituted indolenine precursors with a polymethine bridge-forming reagent. broadpharm.comresearchgate.net One of the indolenine precursors is typically functionalized with a linker arm terminating in a carboxylic acid. This carboxylic acid group can then be activated to facilitate conjugation.

Two of the most widely used activated forms of Cy5 for bioconjugation are:

Cy5-NHS Ester: The carboxylic acid functionalized Cy5 is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a stable N-hydroxysuccinimidyl ester. glpbio.comnanocs.netavantiresearch.com This NHS ester is highly reactive towards primary amines.

Cy5-Azide: To prepare Cy5 for click chemistry, the carboxylic acid can be coupled to an amine-containing azide (B81097) linker, such as 3-azidopropan-1-amine, using standard peptide coupling methods. rsc.org

The synthesis of these derivatives often involves purification by methods such as preparative high-performance liquid chromatography (HPLC) to ensure high purity before conjugation. nih.govrsc.org

Phospholipid Precursors (DSPE)

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a commercially available phospholipid that serves as the lipid anchor for the Cy5 fluorophore. broadpharm.comacebiolab.com Its synthesis can be achieved from sn-glycero-3-phosphoethanolamine (GroPEtn). encapsula.com A common semi-synthetic route starts from a more readily available phospholipid like 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). This involves protecting the primary amine of DPPE, followed by hydrolysis of the fatty acid chains and subsequent acylation with stearic acid. encapsula.com

For click chemistry applications, a derivative of DSPE containing an alkyne group is required. This can be synthesized by reacting DSPE with a molecule containing an alkyne group and a reactive moiety that can form a bond with the ethanolamine (B43304) headgroup of DSPE.

Role of Ammonium (B1175870) Counterion in Synthesis

The term "chloride ammonium" in Cy5-DSPE can refer to counterions associated with either the Cy5 dye or the DSPE molecule.

Cyanine dyes, including Cy5, are cationic molecules and thus have an associated anion, which is often a halide like chloride. The nature of this counterion can influence the dye's solubility, stability, and photophysical properties. broadpharm.commedchemexpress.com The chloride salt of Cy5 is commonly used in its synthesis.

Phospholipids (B1166683) like DSPE can be supplied as ammonium salts. rsc.org In the context of amide bond formation with a Cy5-NHS ester, the DSPE is typically used in its free amine form. If starting from the ammonium salt, the free amine needs to be generated, often by treatment with a base, to allow for the nucleophilic attack on the NHS ester. It is important to remove any excess ammonium salts from the reaction mixture, as they can compete with the DSPE for reaction with the NHS ester. aatbio.com

Conjugation Methodologies for Cy5-DSPE Formation

The final step in the synthesis of Cy5-DSPE is the covalent conjugation of the activated Cy5 fluorophore to the DSPE phospholipid. The two predominant strategies for this are amide bond formation and click chemistry.

Amide Bond Formation Strategies

The reaction between a Cy5-NHS ester and the primary amine of DSPE is a widely used method for synthesizing Cy5-DSPE. encapsula.comencapsula.com This reaction proceeds via a nucleophilic acyl substitution, where the amino group of DSPE attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. encapsula.com

The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to ensure the DSPE amine is deprotonated and thus more nucleophilic. neb.comresearchgate.net The reaction is usually performed at room temperature and can proceed to completion overnight. neb.com

Purification of the resulting Cy5-DSPE conjugate is crucial to remove unreacted starting materials and byproducts. This is commonly achieved using chromatographic techniques such as silica (B1680970) gel column chromatography or preparative HPLC. nih.gov

Table 1: Representative Reaction Conditions for Amide Bond Formation

ParameterConditionReference
Reactants Cy5-NHS ester, DSPE encapsula.com
Solvent Anhydrous DMF or DMSO neb.comresearchgate.net
Base Triethylamine (TEA) neb.com
Temperature Room Temperature neb.com
Reaction Time Overnight neb.com
Purification HPLC or Silica Gel Chromatography neb.comnih.gov

Click Chemistry Approaches for DSPE-Cy5 Linkage

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for conjugating Cy5 to DSPE. broadpharm.combroadpharm.cominterchim.fr This reaction involves the formation of a stable triazole linkage between a Cy5-azide and an alkyne-modified DSPE. axispharm.com

The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. broadpharm.combroadpharm.com A ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often used to stabilize the copper(I) catalyst and improve reaction efficiency. broadpharm.combroadpharm.com

The click reaction is known for its high yield, specificity, and tolerance to a wide range of functional groups and reaction conditions. It can be performed in various solvents, including aqueous solutions, which can be advantageous for biological molecules. interchim.fr Purification of the Cy5-DSPE conjugate is typically performed using chromatography. nih.gov

Table 2: Key Components for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ComponentFunctionExampleReference
Azide Precursor Cy5 with a terminal azide groupCy5-azide rsc.org
Alkyne Precursor DSPE with a terminal alkyne groupDSPE-alkyne broadpharm.comcd-bioparticles.net
Copper Source Provides the catalytic Cu(I) ionsCopper(II) sulfate (CuSO₄) broadpharm.combroadpharm.com
Reducing Agent Reduces Cu(II) to the active Cu(I) stateSodium ascorbate broadpharm.combroadpharm.com
Ligand Stabilizes the Cu(I) catalystTHPTA or TBTA broadpharm.combroadpharm.com
Solvent Reaction mediumVarious, including aqueous buffers interchim.fr

Derivatization and Functionalization Strategies of Cy5-DSPE (Chloride Ammonium)

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) labeled with the fluorescent dye Cyanine 5 (Cy5) is a critical tool in biomedical research, particularly for the formulation of liposomes and other nanoparticles for imaging and drug delivery. The derivatization of this fluorescent lipid is essential for enhancing its utility, improving its pharmacokinetic profile, and enabling targeted delivery. Functionalization strategies primarily revolve around modifying the DSPE headgroup, often through a polyethylene (B3416737) glycol (PEG) linker, to create versatile conjugates.

PEGylation of Cy5-DSPE: Synthesis of DSPE-PEG-Cy5 Conjugates

PEGylation, the process of attaching PEG chains to molecules, is a cornerstone strategy in drug delivery. For Cy5-DSPE, PEGylation serves to create a hydrophilic shield that reduces non-specific protein binding, decreases clearance by the reticuloendothelial system, and prolongs circulation time. The resulting amphiphilic conjugate, DSPE-PEG-Cy5, readily incorporates into lipid bilayers of nanoparticles, presenting the Cy5 fluorophore on the nanoparticle surface. medchemexpress.comnanosoftpolymers.com

The synthesis of DSPE-PEG-Cy5 typically involves the conjugation of a pre-functionalized DSPE-PEG derivative with a reactive Cy5 dye. A common method is the condensation reaction between a carboxyl-terminated DSPE-PEG (DSPE-PEG-COOH) and an amine-functionalized Cy5 dye (Cy5-NH2). researchgate.net This reaction is often facilitated by carbodiimide chemistry, such as using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group, making it reactive towards the amine group on the Cy5 dye to form a stable amide bond.

Alternatively, the synthesis can proceed by reacting an amine-terminated DSPE-PEG (DSPE-PEG-NH2) with an NHS-ester functionalized Cy5 dye (Cy5-NHS ester). The NHS ester is highly reactive with primary amines, leading to an efficient conjugation under mild conditions. The general properties of the Cy5 fluorophore, a key component of the conjugate, are summarized in Table 1.

Table 1: Spectral Properties of Cy5 Fluorophore

Property Value
Excitation Maximum ~651 nm biochempeg.commedchemexpress.com
Emission Maximum ~670 nm biochempeg.commedchemexpress.com

The resulting DSPE-PEG-Cy5 is an amphiphilic polymer that can self-assemble in aqueous solutions to form micelles or be incorporated into liposomes. broadpharm.comaxispharm.com This property makes it an excellent material for constructing fluorescently labeled nanocarriers for drug delivery and in vivo imaging. nanosoftpolymers.combroadpharm.com

Bifunctional Cy5-DSPE Conjugates

Bifunctional Cy5-DSPE conjugates are advanced constructs that incorporate multiple functionalities within a single molecule. This is typically achieved by using heterobifunctional PEG linkers. nih.gov These linkers possess two different reactive functional groups at their termini, allowing for the sequential and specific attachment of different molecules, such as the DSPE lipid anchor, the Cy5 dye, and another molecule of interest, like a targeting ligand. mdpi.com

The synthesis of these conjugates starts with a heterobifunctional PEG derivative, for example, an α-amino-ω-hydroxy-PEG. The hydroxyl group can be activated, for instance, by converting it to a succinimidyl carbonate (SC) group, which then readily reacts with the primary amine of DSPE to form a stable urethane (B1682113) linkage. nih.gov The amino group at the other end of the PEG chain is then available for conjugation.

This free amine can be reacted with a Cy5-NHS ester. To introduce a second functionality, a different strategy is employed. For instance, one could start with a DSPE-PEG-NH2 molecule and react it with a bifunctional crosslinker that contains an NHS ester on one end and a maleimide (B117702) group on the other. After the NHS ester reacts with the DSPE-PEG-NH2, the maleimide group is available for conjugation with a thiol-containing molecule. The Cy5 dye could be introduced at a different step, for example, by being pre-conjugated to the DSPE or the second molecule. This creates a DSPE-PEG construct that is "bifunctional" in its capacity to link to both the Cy5 dye and another ligand.

Common functional groups used in the synthesis of these bifunctional linkers are listed in Table 2. These groups enable a wide range of specific chemical reactions, known as click chemistry, for attaching various molecules. medchemexpress.com

Table 2: Common Functional Groups for Bifunctional DSPE-PEG Synthesis

Functional Group Reactive Partner Resulting Linkage
N-Hydroxysuccinimide (NHS) ester Primary Amine (-NH2) Amide
Maleimide Thiol (-SH) Thioether
Azide (-N3) Alkyne or DBCO Triazole
Carboxylic Acid (-COOH) Primary Amine (-NH2) Amide

By using these orthogonal chemistries, researchers can construct complex, multifunctional DSPE-PEG-Cy5 conjugates designed for specific applications, such as dual-targeting or theranostics.

Integration of Targeting Ligands via DSPE-PEG-Cy5

A primary application of functionalized DSPE-PEG-Cy5 is in the development of targeted nanoparticles. By attaching targeting ligands to the distal end of the PEG chain, liposomes or micelles incorporating these conjugates can be directed to specific cells or tissues that overexpress the corresponding receptors. nanosoftpolymers.com This strategy enhances the accumulation of the nanocarrier at the target site, improving therapeutic efficacy or imaging contrast while minimizing off-target effects.

The integration of targeting ligands is achieved by using DSPE-PEG-Cy5 that has been synthesized with a reactive functional group at the PEG terminus. The choice of functional group depends on the available reactive sites on the targeting ligand (e.g., peptide, antibody, aptamer, or small molecule).

Common conjugation strategies include:

Maleimide-Thiol Chemistry: DSPE-PEG-Maleimide (often with Cy5 pre-conjugated) is widely used to attach thiol-containing ligands, such as cysteine-containing peptides or thiolated antibodies. medchemexpress.comnih.gov The maleimide group reacts specifically and efficiently with the sulfhydryl group to form a stable thioether bond. medchemexpress.comnih.gov

Amide Bond Formation: DSPE-PEG-COOH or DSPE-PEG-NHS can be used to conjugate ligands with primary amine groups. medchemexpress.com For example, DSPE-PEG-COOH can be activated with EDC/NHS and then reacted with an amine-containing ligand. DSPE-PEG-NHS reacts directly with the amine. medchemexpress.com

Click Chemistry: For more complex systems, copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) offers high specificity and efficiency. medchemexpress.com A DSPE-PEG-Azide conjugate can be reacted with an alkyne-modified ligand, or a DSPE-PEG-DBCO conjugate can react with an azide-modified ligand without the need for a copper catalyst. medchemexpress.com

Table 3 provides examples of targeting ligands that have been integrated into DSPE-PEG conjugates for targeted drug delivery.

Table 3: Examples of Targeting Ligands Conjugated to DSPE-PEG

Ligand Type Specific Example Target Receptor/Cell Type Conjugation Chemistry Example
Peptide cRGD peptide αvβ3 integrin (e.g., on cancer cells) medchemexpress.com Maleimide-thiol coupling
Peptide Angiopep-2 LRP1 (e.g., for glioma targeting) medchemexpress.com Amide bond formation
Small Molecule Folic Acid Folate receptor (e.g., on cancer cells) medchemexpress.com Amide bond formation

These strategies allow for the precise engineering of fluorescent, targeted nanocarriers. The DSPE-PEG-Cy5 component serves as both a structural element for nanoparticle formation and a fluorescent reporter for tracking, while the conjugated ligand guides the nanoparticle to its intended biological target.

Advanced Characterization and Spectroscopic Analysis of Cy5 Dspe Chloride Ammonium and Its Constructs

Microstructural and Morphological Characterization of Lipidic Constructs

The morphology and size distribution of lipidic vesicles are critical parameters that influence their in vivo behavior and efficacy as delivery vehicles. Several high-resolution techniques are employed to characterize these properties for constructs containing Cy5-DSPE.

Dynamic Light Scattering (DLS) for Size and Polydispersity Analysis

Dynamic Light Scattering (DLS) is a widely used technique to determine the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles in suspension. The PDI is a measure of the heterogeneity of particle sizes in a mixture. For lipidic constructs containing Cy5-DSPE, DLS provides crucial quality control data.

Research has shown that the incorporation of fluorescently labeled lipids like Cy5-DSPE can influence the physicochemical characteristics of liposomes. nih.gov However, in many cases, the inclusion of small molar percentages of Cy5-DSPE does not significantly alter the size and PDI of the vesicles. For example, one study reported that liposomes containing 0.1 mol% of various fluorescently labeled lipids, including Cy5-DSPE, had a reproducible size of 120–130 nm and were very monodisperse. rsc.org Another study on neutrophil vesicles modified with DSPE-PEG-Cy5 showed an increase in hydrodynamic diameter upon loading with Cas9/gNLRP3, with a low PDI indicating high uniformity. thno.org

DLS Characterization of Cy5-DSPE Containing Lipidic Constructs
Liposome (B1194612) FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Reference
DSPE-PEG Cationic Liposomes119.2 ± 16.2Not Reported nih.gov
Liposomes with 0.1% Cy5-DSPE~120-130Very Low rsc.org
Cas9/gNLRP3@M-N (with DSPE-PEG-Cy5)~242Low thno.org
Liposomes with Cy5.5-PE160-200<0.2 mdpi.com
DSPC:Chol:DSPE-PEG2000 Liposomes120-130Low rsc.org

Nanoparticle Tracking Analysis (NTA) for Size Distribution

Nanoparticle Tracking Analysis (NTA) is another powerful technique for sizing and counting nanoparticles. Unlike DLS, which measures the collective scattering of light from all particles, NTA tracks the Brownian motion of individual particles to determine their size. This provides a high-resolution particle size distribution and concentration measurement. malvernpanalytical.comucla.edu

NTA has been used to characterize liposomes and has been shown to provide size distributions that are in close alignment with those obtained by DLS, although NTA can often provide a narrower distribution due to its higher resolution. malvernpanalytical.com For instance, a comparative study of a liposome sample showed a consistent modal size of 82-93 nm when measured by both NTA and DLS. malvernpanalytical.com In the context of Cy5-DSPE constructs, NTA can be used to determine the number of nanoparticles per milliliter, which is crucial for estimating the number of targeting ligands per liposome in functionalized vesicles. mdpi.com

NTA Characterization of Lipidic Constructs
Sample TypeModal Size (nm)Concentration MeasurementReference
Liposome Sample82-93Yes malvernpanalytical.com
Monodisperse Liposomes146Not Reported researchgate.net
Polydisperse Liposomes50-2000 (multimodal)Not Reported researchgate.net

Spectroscopic Properties and Environmental Sensitivity

The fluorescence of Cy5-DSPE is central to its utility as a molecular probe. Advanced spectroscopic techniques can reveal detailed information about its photophysical behavior and its sensitivity to the local environment.

Advanced Fluorescence Spectroscopy Techniques

The excitation and emission spectra of Cy5-DSPE are key to its application in fluorescence-based assays. Typically, Cy5-DSPE exhibits an excitation maximum around 650 nm and an emission maximum around 670 nm. nanocs.netbroadpharm.com However, these values can be influenced by the surrounding environment.

Studies have shown that the fluorescence properties of cyanine (B1664457) dyes like Cy5 are sensitive to the polarity and viscosity of their environment. nih.gov When incorporated into a lipid bilayer, the Cy5 moiety of Cy5-DSPE is positioned at the lipid-water interface. nih.gov The fluorescence emission of Cy5 can be affected by the local environment within the liposome. For instance, the fluorescence intensity of Cy5-DSPE has been observed to decrease when incubated in plasma, suggesting environmental effects on its quantum yield. rsc.org

Furthermore, advanced spectroscopic studies have revealed more complex photophysical behaviors. For example, Fluorescence Correlation Spectroscopy (FCS) and Transient-State (TRAST) excitation–modulation spectroscopy have been used to study the photo-isomerization of Cy5. These studies have identified a red-shifted, emissive photo-isomerized state of Cy5 that can form under moderate excitation conditions. mdpi.com This finding is significant for quantitative fluorescence imaging and spectroscopy experiments, as the formation of this isomer can affect the interpretation of fluorescence data.

Spectroscopic Properties of Cy5-DSPE and Related Constructs
Compound/ConstructExcitation Max (nm)Emission Max (nm)EnvironmentReference
Cy5-DSPE650670General nanocs.net
DSPE-PEG-Cy5651670General broadpharm.com
Cy5 in methanol~640~660Methanol researchgate.net
Cy5-DMPE in lipid bilayerNot specified670.11Lipid Bilayer nih.gov
Cy5646670General rsc.org
Quantum Yield and Photostability Assessment

The quantum yield of a fluorophore, a measure of its fluorescence efficiency, is a critical parameter for quantitative imaging. For Cy5, the quantum yield can be influenced by its immediate surroundings. In the absence of silver particles, the quantum yield of Cy5 has been reported to be 0.20. nih.gov However, when incorporated into DNA constructs, the estimated quantum yield of Cy5 can increase significantly, reaching up to 0.58 ± 0.03, assuming a quantum yield of 0.27 ± 0.01 for the free dye. osti.gov This enhancement is attributed to the rigidification of the dye within the DNA duplex, which reduces non-radiative decay pathways. osti.govnih.gov

Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light, is another crucial factor for long-term imaging experiments. Illumination can lead to photobleaching, a loss of fluorescence, or photoconversion to species with different spectral properties. researchgate.net Studies have shown that the photostability of Cy5 can be enhanced by its molecular environment. For instance, the proximity to metallic silver particles has been shown to increase the photostability of Cy5-labeled DNA. nih.gov This is thought to be due to a decrease in the excited state lifetime, which reduces the time available for photochemical reactions. nih.gov The number of sulfoalkyl groups on the cyanine dye has also been found to directly correlate with the photostability of IgG conjugated dyes. researchgate.net

ParameterConditionValueReference
Quantum YieldFree Cy50.20 nih.gov
Quantum YieldFree Cy50.27 ± 0.01 osti.gov
Quantum YieldCy5 in DNA duplex0.58 ± 0.03 osti.gov
Quantum YieldCy30.24 nih.gov
Quantum YieldRhodamine B (reference)0.48 nih.gov
Fluorescence Lifetime Imaging Microscopy (FLIM)

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the decay rate of fluorescence, providing information about the fluorophore's local environment independent of its concentration. researchgate.netsemi.ac.cnedinst.com The fluorescence lifetime is an intrinsic property of a fluorophore that can be modulated by factors such as solvent polarity, ion concentration, and binding to other molecules. semi.ac.cnleica-microsystems.com

For Cy5, the main fluorescence lifetime component has been measured at 0.93 ns with an amplitude of over 98% before irradiation. researchgate.net After photoconversion (photobleaching), this lifetime decreases to 0.32 ns. researchgate.net This change in lifetime highlights the sensitivity of FLIM in detecting alterations in the fluorophore's state. FLIM is particularly useful for studying Förster Resonance Energy Transfer (FRET), where the shortening of the donor's fluorescence lifetime indicates energy transfer to an acceptor. nih.gov The technique is insensitive to static quenching but can be affected by dynamic quenching, which shortens the detected lifetime. semi.ac.cn

Fluorophore StateMain Lifetime Component (ns)Amplitude (%)Reference
Cy5 (before irradiation)0.93>98 researchgate.net
Cy5 (after photoconversion)0.32>98 researchgate.net

Self-Quenching Phenomena and Concentration-Dependent Effects

At high concentrations, fluorescent dyes like Cy5 can exhibit self-quenching, a phenomenon where the fluorescence intensity decreases due to interactions between adjacent dye molecules. This is a significant consideration when labeling macromolecules with multiple dyes, as clustering can lead to substantial fluorescence quenching. nih.gov Self-aggregation of dyes, even at low concentrations, can result in energy transfer between dye molecules, leading to reduced brightness of the labeled probe. nih.gov

The fluorescence of Cy5-DSPE incorporated into liposomes can be affected by its concentration within the lipid bilayer. However, studies have shown that for some formulations, there is a low degree of quenching, with less than a 10% change in fluorescence upon disruption of the liposomes. nih.gov In some cases, a decrease in fluorescence is observed upon micellization with cholate, suggesting that the fluorescent properties are highly dependent on the environment rather than just self-quenching due to close packing. rsc.org Active loading methods for cyanine 5.5 derivatives into liposomes have been developed to achieve deep self-quenching, which can be advantageous for release-reporting systems where a significant fluorescence enhancement is observed upon content release. rsc.org

Influence of Microenvironment Polarity on Cy5-DSPE Fluorescence

The fluorescence properties of many dyes are sensitive to the polarity of their microenvironment. mdpi.comsioc-journal.cn For cyanine dyes, increasing solvent polarity can lead to negative solvatochromism, characterized by a shift in the absorption and emission maxima. researchgate.net The polymethine chain of Cy5 allows for cis-trans isomerization, which contributes to its sensitivity and tunability in different experimental conditions. avantiresearch.com

Changes in the molecular environment, such as polarity, can affect the fluorescence lifetime of cyanine dyes. nih.gov For instance, the fluorescence lifetime of dye-protein conjugates is expected to fall between the values observed in dimethyl sulfoxide (B87167) (DMSO) and water, reflecting the polarity of the local environment around the probe. nih.gov In the context of lipid bilayers, the polarity of the environment surrounding the Cy5-DSPE headgroup can influence its fluorescence characteristics, providing a means to probe the properties of the membrane interface.

Biophysical Characterization of Membrane Interactions

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a label-free technique used to directly measure the heat changes associated with binding events, providing a comprehensive thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.govnih.govmalvernpanalytical.com It is a valuable tool for studying the interaction of proteins and other molecules with lipid membranes. plos.org

In the context of Cy5-DSPE, ITC can be employed to characterize the binding of constructs containing this lipid to target membranes or proteins. For example, ITC has been used to determine the binding affinity and other thermodynamic parameters of the interaction between a sulfo-Cy5 labeled peptide and human plasma fibronectin. researchgate.net The technique can also provide insights into the reorganization of lipids upon protein binding. nih.gov The binding of proteins to phospholipid membranes is often an entropically driven process, indicating that hydrophobic interactions play a major role. plos.org

Interacting MoleculesBinding Affinity (Kd)Enthalpy (ΔH)Entropy (ΔS)Reference
FUD-Cy5 and FibronectinData not providedData not providedData not provided researchgate.net
20 kDa PEG-FUD-Cy5 and FibronectinData not providedData not providedData not provided researchgate.net
PDC-109 and DMPC/cholesterolVaries with temperatureVaries with temperatureVaries with temperature plos.org

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring molecular interactions. nicoyalife.comnih.govmolecular-interactions.si It allows for the determination of the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD) of binding events. nicoyalife.comnih.gov SPR is widely used to study the binding kinetics of proteins and other molecules to lipid membranes or liposomes. nicoyalife.commolecular-interactions.si

For studying the interactions of Cy5-DSPE-containing constructs, a lipid bilayer incorporating Cy5-DSPE can be immobilized on an SPR sensor chip. The analyte of interest is then flowed over the surface, and the binding is monitored in real-time. molecular-interactions.si This approach has been used to characterize the binding of various proteins to lipid membranes. nih.gov Surface Plasmon Resonance Microscopy (SPRM) is an advanced form of this technique that combines SPR with optical microscopy, enabling the measurement of binding kinetics on individual cells in their native membrane environment. biosensingusa.com

Interacting PairAssociation Rate (kon)Dissociation Rate (koff)Dissociation Constant (KD)Reference
Protein-LipidDependent on specific interactionDependent on specific interactionDependent on specific interaction nicoyalife.com
αIIbβ3 TM complex4500 ± 100 s-1 (association rate)2.1 ± 0.1 s-1 (dissociation rate)Not explicitly provided nih.gov

Quantitative Analysis of Ion Content in Lipidic Systems (e.g., Ammonium)

Several methods are available for the quantification of ammonium (B1175870) ions in these complex biological or pharmaceutical formulations. These techniques vary in their sensitivity, selectivity, and the sample preparation required.

Ion Chromatography (IC) is a robust and widely used method for the analysis of ionic species. A study on the quantification of ammonium ions in stealth liposomes demonstrated a validated ion chromatography method with a conductivity detector. analchemres.organalchemres.org This technique allows for the determination of both the total and the extra-liposomal ammonium content. To measure the total ammonium, the liposomal structure is disrupted using a surfactant like Triton-X-100. analchemres.org The extra-liposomal ammonium is separated by ultrafiltration. analchemres.org The difference between these two values yields the amount of ammonium encapsulated within the liposomes. analchemres.org This method has shown high sensitivity and reproducibility. analchemres.org

Key findings from a validated ion chromatography method for ammonium quantification in liposomes include:

ParameterValue
Linearity (R²)0.9998
Limit of Detection (LOD)0.0003 mmol/L (S/N ratio of 3:1)
Limit of Quantification (LOQ)0.001 mmol/L (S/N ratio of 10:1)
Recovery (Total Ammonium)100.00% to 100.93%
Recovery (External Ammonium)95.87% to 98.12%
Relative Standard Deviation (RSD) for LOD1.4%
Relative Standard Deviation (RSD) for LOQ1.2%
Relative Standard Deviation (RSD) for Recovery0.27% to 0.71%

Source: analchemres.org

Ion-Selective Electrodes (ISEs) offer a direct and rapid method for measuring the activity of specific ions in a solution. news-medical.net An ammonia-selective electrode operates on the principle of ammonia (B1221849) gas diffusing across a gas-permeable membrane. news-medical.net The change in pH of the internal electrolyte solution, caused by the dissolved ammonia, is then measured by a combined glass electrode. news-medical.net This technique is advantageous as it can be used with turbid or colored samples without extensive sample preparation. news-medical.net For the analysis of ammonium in lipidic systems, the sample is typically treated with a strong base to convert ammonium ions to ammonia gas. news-medical.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a non-invasive method for both qualitative and quantitative analysis. While less common for direct ammonium quantification due to the low gyromagnetic ratio of nitrogen isotopes, proton (¹H) NMR can be utilized. rsc.org For instance, ¹H-detected solid-state NMR has been used to study ¹⁵N-labeled ammonium ions as a mimic for potassium ions in ion channels embedded in a lipid bilayer. mpg.deacs.org This advanced technique can provide detailed information about the local environment of the ions within the lipid structure. mpg.deacs.org Furthermore, ³¹P NMR spectroscopy has been successfully employed for the quantification of ammonium phosphatide emulsifiers in complex matrices, indicating its potential for related applications in lipidic systems. acs.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of various components in lipid nanoparticle formulations. lcms.czwaters.com While often used for the analysis of the lipids themselves, LC-MS can also detect ammonium adducts of certain lipid species, which can provide indirect evidence of the presence of ammonium ions. waters.com The use of mobile phases containing ammonium acetate (B1210297) or ammonium formate (B1220265) is common in LC-MS analysis of lipids to improve ionization and chromatographic separation. lcms.czsigmaaldrich.comknauer.netnih.gov

Fluorometric and Colorimetric Assays represent another class of methods for ammonium quantification. These assays are often based on enzymatic reactions or specific chemical reactions that produce a fluorescent or colored product in proportion to the ammonia concentration. biocompare.com For example, some assays utilize the reaction of ammonia with o-phthalaldehyde (B127526) to generate a fluorescent product. biocompare.com Another approach involves the enzyme glutamate (B1630785) dehydrogenase, which in the presence of ammonia, oxidizes NADPH, leading to a decrease in absorbance at 340 nm. biocompare.com Recently, a colorimetric sensor based on polydiacetylene (PDA) vesicles has been developed for the quantitative detection of dissolved ammonia, demonstrating a blue-to-red color transition in the presence of ammonia. acs.org

The choice of method for quantifying ammonium in lipidic systems containing Cy5-DSPE depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For accurate and comprehensive characterization, a combination of these techniques may be employed to validate the results and gain a deeper understanding of the ionic composition of the formulation.

Computational and Theoretical Studies on Cy5 Dspe Chloride Ammonium

Molecular Dynamics (MD) Simulations of Fluorophore-Lipid Interactions

All-atom molecular dynamics (MD) simulations have provided significant insights into the behavior of the Cy5 fluorophore, the active component of Cy5-DSPE, at the membrane interface. These computational studies reveal the intricate details of its interactions with lipid bilayers.

The process by which the Cy5 fluorophore partitions into a lipid membrane has been shown through MD simulations to be a multi-step event. nih.gov The initial and rapid phase is governed by electrostatic interactions, which facilitate the association of the positively charged fluorophore with the lipid headgroups of the bilayer. nih.govnih.gov This is followed by a slower insertion of the hydrophobic parts of the Cy5 molecule into the core of the lipid bilayer. nih.govnih.gov

The energetic landscape of this partitioning is dependent on the lipid composition of the membrane. Biased-exchange umbrella sampling simulations, a method used to calculate free energy profiles, have revealed that the energy barrier for Cy5 to partition into negatively charged membranes (like those containing phosphatidylserine) is higher than for purely zwitterionic membranes (composed of phosphatidylcholine or phosphatidylethanolamine). nih.govnih.gov The primary energy barrier corresponds to the movement of the cyanine (B1664457) and its linker moieties through the dense headgroup region of the bilayer. nih.gov

Table 1: Summary of MD Simulation Findings on Cy5 Membrane Partitioning

Simulation AspectKey FindingsReferences
Partitioning MechanismTwo-step process: 1. Fast electrostatic association with lipid headgroups. 2. Slow insertion of hydrophobic moieties into the bilayer core. nih.govnih.gov
Energetic BarriersHigher energy barrier for partitioning into negatively charged membranes compared to zwitterionic ones. nih.govnih.gov
Primary Barrier LocationTranslation of the cyanine and linker groups across the lipid headgroup region. nih.gov

The interaction of the Cy5 fluorophore with the lipid bilayer can influence the local structure and dynamics of the membrane. When Cy5 is tethered to a transmembrane protein, simulations show it can insert fully into the middle of the lipid bilayer. nih.gov This insertion strengthens hydrophobic interactions between the dye and the surrounding lipid acyl chains. nih.gov Such interactions can hinder the lateral diffusion of the protein to which the dye is attached, demonstrating a localized impact on membrane dynamics. nih.gov The extent of this effect is position-dependent; for instance, when Cy5 is attached to a site on a protein that allows deep membrane insertion, it has a more significant impact on slowing the protein's diffusion. nih.gov

MD simulations have been crucial in examining the effects of Cy5 labeling on membrane proteins. These studies show that Cy5 can have strong, position-dependent effects on the natural structure and dynamics of the proteins they are attached to. nih.govnih.gov Direct interactions between the Cy5 tag and the protein itself have also been observed in these simulations. nih.gov This suggests that the presence of the Cy5-lipid can perturb the local protein environment, an important consideration in fluorescence-based studies of protein dynamics. nih.govnih.gov

The lateral organization of lipids into domains, such as lipid rafts, is a key feature of cellular membranes. elifesciences.org The partitioning of membrane components into these ordered or disordered domains is a proposed mechanism for cellular sorting. elifesciences.org While specific MD studies on Cy5-DSPE partitioning into lipid rafts are not detailed in the provided results, the general principles suggest that its distribution would be governed by its physicochemical properties, including the hydrophobicity of the Cy5 moiety and the nature of the DSPE lipid anchors.

Quantum Chemical Calculations of Cy5 Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been employed to understand the fundamental electronic properties of the Cy5 chromophore. mdpi.comresearchgate.net These theoretical methods are essential for predicting properties that govern the dye's performance as a fluorophore, such as its absorption and emission characteristics.

Calculations have been performed to determine the transition dipole moment (μ), a measure of the electronic transition strength that is critical for excitonic coupling and energy transfer. mdpi.comresearchgate.net For the pristine Cy5 dye, the calculated value of the transition dipole moment is approximately 15.35 Debye (D). mdpi.comresearchgate.netnih.gov This large transition dipole moment is a key reason for Cy5's strong absorption and its suitability for applications involving excitonic interactions. researchgate.netmdpi.com Furthermore, these computational approaches allow for the systematic study of how different chemical substituents on the Cy5 core can alter its electronic properties, solubility, and dipole moments. mdpi.com

Table 2: Calculated Electronic Properties of the Pristine Cy5 Fluorophore

PropertyCalculated ValueComputational MethodReferences
Transition Dipole Moment (μ)15.35 DTD-DFT mdpi.comresearchgate.netnih.gov
Static Dipole Moment (Ground State)15.35 DDFT (M06-2X functional) mdpi.com

Modeling of Aggregation Behavior in Aqueous and Membrane Environments

The Cy5 fluorophore has a known tendency to form aggregates, a behavior that significantly alters its optical properties. mdpi.comresearchgate.net This aggregation is often observed as the formation of H-aggregates, which are characterized by a blue-shift in the absorption spectrum and typically result in quenched fluorescence emission. researchgate.netnih.gov This self-quenching is a critical aspect of certain imaging applications that rely on the de-quenching of fluorescence upon the disruption of liposomes or nanoparticles. rsc.org

Computational modeling plays a vital role in understanding this aggregation. MD simulations have been used to study the specific orientations of Cy5 dyes when they are brought into close proximity, for example, when templated by DNA scaffolds. nih.govmdpi.com These simulations, combined with exciton (B1674681) theory models, can describe the observed spectral shifts and excitonic coupling between the dyes. researchgate.netnih.gov The aggregation behavior is influenced by the dye's properties, such as its hydrophobicity and its large transition dipole moment, which facilitates strong coupling between adjacent dye molecules. researchgate.net In the context of Cy5-DSPE, the lipid tails promote self-assembly into micelles or lipid bilayers in aqueous solutions, which can concentrate the fluorophores and facilitate aggregation within the membrane environment. medchemexpress.combroadpharm.commedchemexpress.com

Applications of Cy5 Dspe Chloride Ammonium in Cellular and Molecular Biophysics Research

Probing Membrane Dynamics and Lipid Diffusion

The ability to track the movement of individual lipid molecules within a membrane is crucial for understanding its fundamental properties. Cy5-DSPE serves as an excellent probe for these studies due to its integration into the lipid bilayer, mimicking the behavior of natural phospholipids (B1166683). bioscience.co.uk

Lateral Diffusion Studies within Lipid Bilayers

The lateral diffusion of lipids and proteins within the cell membrane is essential for a multitude of cellular processes. Fluorescence Correlation Spectroscopy (FCS) is a powerful technique used to measure diffusion coefficients by analyzing fluctuations in fluorescence intensity as labeled molecules move through a tiny observation volume. nih.gov Studies utilizing fluorescent lipid analogs have been instrumental in determining self-diffusion coefficients in various lipid systems. nih.gov

Research has shown that the diffusion of lipid probes can be influenced by the composition of the bilayer. For instance, the presence of cholesterol can reduce the diffusion coefficient of lipids. nih.gov Furthermore, the method of membrane preparation can impact lipid mobility, with factors like retained hydrocarbon solvents potentially increasing diffusion rates. nih.gov

In supported lipid bilayers (SLBs), the choice of linker to tether molecules to the membrane can significantly affect lipid diffusion. For example, using a DSPE-PEG2000-Biotin linker results in a higher baseline diffusion coefficient compared to Biotin-cap-DOPE, likely due to the increased hydrophilic spacing provided by the PEG linker, which allows the bilayer to diffuse more freely. biorxiv.org

Table 1: Factors Influencing Lateral Diffusion of Lipid Probes

Factor Effect on Diffusion Reference
Cholesterol Reduces diffusion coefficient nih.gov
Retained Solvents Can increase diffusion rates nih.gov
Linker Type (in SLBs) Longer, more hydrophilic linkers can increase diffusion biorxiv.org

Membrane Fluidity and Phase Transition Investigations

The fluidity of a cell membrane is critical for its function and is largely determined by its lipid composition and the temperature. nih.gov Membranes must maintain a fluid state to support the activity of membrane proteins and facilitate cellular processes. nih.gov At lower temperatures, lipid bilayers undergo a phase transition from a fluid, disordered state to a more rigid, ordered state. nih.govfau.de

Fluorescent probes like Cy5-DSPE are instrumental in studying these phase transitions. By observing changes in the fluorescence properties of the probe, researchers can monitor alterations in the local membrane environment. For example, the leakage of encapsulated fluorescent molecules from liposomes can indicate a phase transition and an increase in membrane fluidity. biorxiv.org The transition temperature is dependent on the fatty acid composition of the membrane lipids, with unsaturated fatty acids generally lowering the transition temperature due to less efficient packing. nih.gov

Fluorophore-Lipid Interactions and Their Impact on Membrane Proteins

While fluorescent labels are invaluable tools, it is crucial to understand their potential interactions with the system under study. The Cy5 fluorophore itself can interact with lipid bilayers, and these interactions can, in turn, affect the behavior of labeled membrane proteins. nih.govuiuc.edu

Molecular dynamics simulations have revealed that Cy5 can partition into lipid bilayers through a two-step process involving initial electrostatic interactions with the lipid headgroups, followed by the insertion of its hydrophobic parts into the bilayer core. nih.govnih.gov The strength of this interaction can be influenced by the lipid composition of the membrane. nih.govuiuc.edu

These fluorophore-lipid interactions can have position-dependent effects on the structure and dynamics of membrane proteins. nih.govuiuc.edu For example, when Cy5 is attached to a transmembrane protein, its insertion into the lipid bilayer can strengthen hydrophobic interactions and hinder the protein's lateral diffusion. nih.gov The extent of this effect depends on where the dye is attached to the protein. nih.gov These findings underscore the importance of considering the potential influence of the fluorescent tag when interpreting data from labeled membrane protein studies. nih.govuiuc.edunih.gov

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it ideal for studying molecular interactions in biological systems. ulab360.comnih.gov FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. ulab360.comnih.gov The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1 to 10 nanometers. abcam.com

Design and Implementation of FRET Pairs with Cy5-DSPE

Cy5 is a popular choice as an acceptor fluorophore in FRET experiments due to its exceptional brightness and photostability. avantiresearch.com It is often paired with donor fluorophores like Cy3, forming a well-characterized FRET pair with a Förster distance (the distance at which FRET efficiency is 50%) of approximately 5 nanometers. nih.gov The selection of an optimal FRET pair is critical and depends on factors such as the Förster distance being appropriate for the biological question at hand and minimal direct excitation of the acceptor at the donor's excitation wavelength. spectroscopyonline.com

In the context of lipid systems, Cy5-DSPE can be used as a FRET acceptor to monitor interactions within or between membranes. For instance, FRET can be employed to study the assembly of nanoparticles or to investigate their integrity and drug delivery processes. mdpi.com

Table 2: Commonly Used FRET Pairs Involving Cyanine (B1664457) Dyes

Donor Acceptor Förster Distance (R₀) Reference
Cy3 Cy5 ~5 nm nih.gov
B-Phycoerythrin Cy5 7.9 nm ulab360.com
RPE Cy5 - abcam.com
Cy3.5 Cy5.5 - nih.gov

Note: The Förster distance can vary depending on the specific experimental conditions.

Monitoring Molecular Proximity and Interactions in Lipid Systems

By incorporating Cy5-DSPE as a FRET acceptor into a lipid bilayer, researchers can monitor the proximity of other fluorescently labeled molecules. This approach has been used to visualize the binding of proteins to membranes and to study the organization of molecules within the membrane. molbiolcell.org

For example, FRET can be used to monitor the stability of liposomes in different biological environments. By co-encapsulating a FRET pair of dyes within liposomes, changes in the FRET signal can indicate the dissociation of the liposome (B1194612) and the release of its contents. mdpi.comrsc.org This is particularly relevant for understanding the fate of drug delivery vehicles in vivo. mdpi.com Furthermore, FRET-based assays can be designed to detect the fusion of membranes or the transfer of lipids between different membrane structures. avantiresearch.com

The versatility of Cy5-DSPE as a fluorescent probe continues to drive advancements in our understanding of the complex and dynamic nature of cellular membranes and their associated processes.

FRET-Based Assays for Liposome Assembly and Integrity

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. qmul.ac.ukbmglabtech.com This process is highly dependent on the distance between the donor and acceptor fluorophores, making it a valuable tool for monitoring the assembly and structural integrity of liposomes. qmul.ac.ukmdpi.comthermofisher.com In this context, Cy5-DSPE often serves as a FRET acceptor, while a fluorophore with a shorter emission wavelength, such as Cy3, acts as the donor. qmul.ac.uk

When liposomes are intact, the donor (e.g., Cy3-DSPE) and acceptor (Cy5-DSPE) are in close proximity within the lipid bilayer, resulting in a high FRET signal. mdpi.com Disruption of the liposome, caused by factors such as interaction with serum proteins, leads to the separation of the donor and acceptor molecules, and a subsequent decrease in the FRET signal. nih.govresearchgate.net This change in FRET efficiency can be quantified to provide a ratiometric analysis of liposome stability. mdpi.com

One study utilized a FRET pair of Cy5 and Cy5.5 conjugated to the ends of hydrophobic chains to create FRET-active micelles. The FRET efficiency of these micelles was directly correlated with the percentage of polymer chains within the micelle, providing a measure of their structural integrity. researchgate.net Another research effort employed a FRET system with rhodamine-labeled lipids and Cy5-functionalized DNA to assess the stability of liposomal spherical nucleic acids in biological media by monitoring the decrease in the FRET signal over time. nih.gov

Table 1: FRET Pairs Used in Liposome Integrity Studies

DonorAcceptorApplicationReference
Cy3-DSPECy5-DSPEMonitoring liposome stability and drug release. qmul.ac.uk
Rhodamine-lipidCy5-DNAAssessing the stability of liposomal spherical nucleic acids. nih.gov
Cy5Cy5.5Correlating FRET efficiency with micelle integrity. researchgate.net

Visualization of Cellular Uptake Mechanisms (Mechanistic Studies)

The fluorescent properties of Cy5-DSPE make it an excellent probe for visualizing and understanding the mechanisms by which cells internalize nanoparticles and liposomes.

Endocytosis and Membrane Trafficking Pathway Elucidation

Cy5-DSPE-labeled liposomes are frequently used to investigate the specific pathways of endocytosis, the process by which cells engulf external substances. researchgate.netfrontiersin.org By treating cells with inhibitors of specific endocytic pathways, such as chlorpromazine (B137089) for clathrin-mediated endocytosis or genistein (B1671435) for caveolae-mediated endocytosis, researchers can determine the primary route of uptake for their formulations. dovepress.comumich.edu

For instance, a study on multiple dye-doped core-shell silica (B1680970) nanoparticles, which included Cy5, used various endocytosis inhibitors to elucidate the uptake mechanism. dovepress.com The results, analyzed by flow cytometry, indicated that the nanoparticles did not enter the cells via clathrin- or caveolae-mediated endocytosis, as there was no significant reduction in nanoparticle uptake when treated with chlorpromazine or genistein. dovepress.com In eukaryotic cells, membrane trafficking is broadly categorized into endocytosis, where materials are internalized from the cell surface into endosomes, and exocytosis, which involves the transport of newly synthesized proteins. researchgate.net The endocytosed material is then sorted for recycling, degradation, or transport to other organelles. researchgate.netfrontiersin.org

Quantitative Flow Cytometry for Cellular Association

Flow cytometry is a powerful technique for the quantitative analysis of cellular association and uptake of Cy5-DSPE-labeled nanoparticles. thno.orgresearchgate.net This method allows for the measurement of fluorescence intensity from thousands of individual cells, providing statistically robust data on the percentage of cells that have taken up the nanoparticles and the relative amount of uptake per cell. nih.gov

In one study, the cellular uptake of Cy5-labeled nanoparticles was quantified in different lung cell populations after inhalation. thno.org Flow cytometry analysis revealed that 29.7% of lung endothelial cells and 25.6% of epithelial cells were Cy5-positive. thno.org Another study used flow cytometry to quantify the uptake of Cy5-labeled DNA-based nanomaterials by different cell lines, comparing the median fluorescence intensity of treated cells to untreated controls. researchgate.net This quantitative approach is crucial for optimizing nanoparticle design for targeted drug delivery. nih.gov

Table 2: Example of Quantitative Uptake Analysis using Flow Cytometry

Cell TypeNanoparticle TypePercentage of Positive CellsKey FindingReference
Lung Endothelial CellsCy5/TPCD NP29.7%Quantification of cell-specific targeting in the lung. thno.org
Lung Epithelial CellsCy5/TPCD NP25.6%Quantification of cell-specific targeting in the lung. thno.org
RAW 264.7 MacrophagesH/AH-Cy5 disksSignificantly increased uptakeUptake is influenced by the chemical structure of the dye. researchgate.net
HeLa CellsH/AH-Cy5 disksDecreased uptakeUptake is cell-type dependent. researchgate.net

Advanced Microscopy and Imaging Methodologies

The bright and photostable fluorescence of Cy5-DSPE is well-suited for a range of advanced microscopy techniques that provide high-resolution insights into the behavior of labeled liposomes and nanoparticles at the cellular and subcellular level. researchgate.netnih.gov

Total Internal Reflection Fluorescence (TIRF) Microscopy for Single Vesicle Analysis

TIRF microscopy selectively excites fluorophores in a thin region near the coverslip, significantly reducing background fluorescence from the bulk solution. frontiersin.org This makes it an ideal technique for observing single vesicle events, such as docking, fusion, and lipid exchange at the cell membrane or on a passivated surface. nih.govacs.orgnih.gov

Researchers have used TIRF microscopy to study the interactions of individual vesicles labeled with different fluorescent dyes, such as AF488 and Cy5. frontiersin.org By imaging two vesicle populations simultaneously in separate wavelength channels, it is possible to monitor changes in intensity and colocalization, which can indicate fusion or fission events. frontiersin.org For example, the fusion of two differently labeled vesicles would result in the colocalization of their respective fluorescent signals. frontiersin.org This single-vesicle approach allows for the detailed characterization of proteoliposome ensembles, including the quantification of vesicle size and protein content. biorxiv.org

Confocal Microscopy for Subcellular Localization

Confocal microscopy uses a pinhole to reject out-of-focus light, enabling the acquisition of high-resolution optical sections of a specimen. nih.gov This technique is invaluable for determining the subcellular localization of Cy5-DSPE-labeled liposomes and nanoparticles. nih.govcore.ac.uk

By co-labeling cellular organelles with specific fluorescent markers, such as DAPI for the nucleus or organelle-specific antibodies, researchers can visualize the colocalization of the Cy5 signal with these structures. researchgate.net This provides direct evidence of the intracellular trafficking and final destination of the nanoparticles. nih.govescholarship.org For example, confocal microscopy has been used to show that while two different lipid dyes, DiI and Cy5-DSPE, initially colocalized in tumor blood vessels, DiI showed more extensive extravasation and accumulation at later time points, highlighting the importance of the fluorescent label in trafficking studies. nih.gov Structured Illumination Microscopy (SIM), a super-resolution technique, has also been used to track the distribution of Cy5-Dextran in living cells over time, revealing its localization in lysosomes and mitochondria at different incubation periods. nih.gov

Super-Resolution Microscopy for Nanoscale Membrane Features

Super-resolution microscopy encompasses a suite of techniques designed to overcome the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. These methods have been pivotal in advancing our understanding of the plasma membrane's complex and dynamic organization. The study of nanoscale membrane features, such as lipid rafts, protein clusters, and vesicular structures, requires probes that can be precisely localized. Cy5-DSPE (chloride ammonium) has emerged as a valuable tool in this field, functioning as a fluorescent lipid analog that integrates into the membrane bilayer, allowing for high-resolution mapping of its environment.

The utility of Cy5-DSPE stems from the properties of its two components: the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and the Cyanine 5 (Cy5) fluorophore. DSPE is a saturated phospholipid that readily incorporates into lipid bilayers, effectively positioning the Cy5 dye at the membrane surface. broadpharm.commolbiolcell.org The Cy5 fluorophore is a far-red dye with photophysical properties that are highly advantageous for single-molecule localization microscopy (SMLM) techniques like Stochastic Optical Reconstruction Microscopy (STORM). microscopyu.comabberior.rocks

In STORM, fluorophores are photoswitched between a fluorescent "on" state and a dark "off" state. nih.gov By activating only a sparse, optically resolvable subset of fluorophores at any given moment, their individual positions can be determined with high precision. nih.gov An image is reconstructed by accumulating thousands of these localizations over time. The Cy5 dye is a well-established reporter fluorophore in STORM, often used with an activator dye (e.g., Alexa Fluor 405 or Cy3) that helps control the switching between states. microscopyu.comnih.gov When incorporated into Cy5-DSPE, it allows researchers to apply this powerful technique to directly visualize the lipid organization of membranes.

Research findings have demonstrated the utility of Cy5-labeled lipid probes in resolving the nanoscale heterogeneity of cell membranes. For instance, single-molecule imaging studies using Cy5-labeled phosphatidylethanolamines (PEs) with saturated (DMPE) or unsaturated (DOPE) acyl chains have been used to probe lipid microdomains. nih.gov These studies revealed that saturated lipid probes like DMPE-Cy5 exhibit confined diffusion within ordered microdomains, while unsaturated probes like DOPE-Cy5 diffuse more freely, providing direct evidence for the existence and properties of these nanoscale features. nih.gov While these studies used DMPE and DOPE, the principle directly applies to the saturated DSPE anchor in Cy5-DSPE, which would be expected to partition preferentially into ordered lipid phases, such as lipid rafts.

Furthermore, Cy5-DSPE has been utilized to label and visualize supported lipid bilayers in studies of membrane-associated protein dynamics. For example, it was used to visualize the lipid bilayer while studying the polymerization of actin by the VASP protein, demonstrating its utility in complex reconstituted systems that mimic the cell membrane. molbiolcell.org The ability to label the entire membrane allows for the contextualization of protein and lipid dynamics at a high resolution. Techniques like TIRF-SIM, a super-resolution method, can achieve double the resolution of conventional TIRF microscopy, which is ideal for studying molecular interactions at the cell surface where Cy5-DSPE would be localized. nikon.com

The data below summarizes research applications and key fluorophore properties relevant to super-resolution imaging.

Table 1: Research Applications of Cy5-Lipid Probes in Super-Resolution Membrane Studies

Super-Resolution Technique Probe Feature Studied Key Research Finding
Single Molecule Imaging/Tracking DMPE-Cy5 Lipid Microdomains The probe showed restricted diffusion, indicating its presence in confined, ordered microdomains within the cell membrane. nih.gov
Single Molecule Imaging/Tracking DOPE-Cy5 General Membrane Fluidity The probe displayed more random, unconfined diffusion compared to its saturated counterpart, indicating it resides primarily outside of ordered domains. nih.gov
Fluorescence Microscopy Cy5-DSPE Supported Lipid Bilayers Successfully visualized the lipid bilayer in real-time during VASP-mediated actin polymerization, serving as a stable membrane marker. molbiolcell.org

Table 2: Properties of Cy5 Fluorophore for Super-Resolution Microscopy

Property Value / Description Significance in Super-Resolution Microscopy
Excitation Maximum ~649-651 nm biochempeg.com Falls within the range of commonly available red lasers (e.g., 647 nm) for efficient excitation. microscopyu.com
Emission Maximum ~670 nm biochempeg.com Emits in the far-red spectrum, which minimizes autofluorescence from biological samples.
Type Carbocyanine Dye microscopyu.com A class of synthetic dyes known for high brightness and photostability, which are crucial for acquiring enough photons for precise localization. fsu.edu

Table 3: Mentioned Chemical Compounds

Compound Name
Cy5-DSPE (chloride ammonium)
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
Cyanine 5 (Cy5)
Alexa Fluor 405
Cy3
DMPE-Cy5
DOPE-Cy5
VASP

Role of Cy5 Dspe Chloride Ammonium in Nanocarrier Research and Development

Formulation Strategies for Fluorescent Liposomal Nanocarriers

The development of effective fluorescent liposomal nanocarriers hinges on the successful incorporation of fluorescent probes like Cy5-DSPE. This allows for the direct observation of the nanocarriers' fate. nih.gov The properties of the dye itself can influence the characteristics of the resulting liposomes, including their size and surface charge (zeta-potential). nih.gov

A prevalent method for preparing fluorescent liposomes is the thin-film hydration technique followed by extrusion. nih.govspringernature.com This process involves dissolving lipids, including Cy5-DSPE, in an organic solvent to form a well-mixed solution. nih.govprotocols.io The solvent is then evaporated, leaving a thin lipid film on the interior surface of a round-bottom flask. nih.govspringernature.com This film is subsequently hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles. springernature.com

To achieve a more uniform size distribution, these vesicles are then subjected to extrusion. springernature.com This involves passing the liposome (B1194612) suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm or 200 nm) multiple times. springernature.comprotocols.iodoi.org This process yields small, unilamellar vesicles with a more homogenous size, which is crucial for many applications. For instance, liposomes intended for intravenous administration are typically formulated to be below 200 nm to ensure proper circulation. nih.gov

In a study preparing Cy5-labeled liposomes, researchers dissolved a lipid mixture including soy phosphatidylcholine (SPC) and Cy5-DSPE in methanol. After creating a thin film by rotary evaporation, it was rehydrated with a phosphate (B84403) buffer. nih.gov The resulting liposomes had sizes under 200 nm. nih.gov

Active loading strategies, particularly those utilizing a pH gradient, are employed to efficiently encapsulate therapeutic agents within liposomes. nih.govacs.orgmdpi.com This method is particularly effective for drugs that are weak bases or acids. mdpi.com The process involves creating a pH difference between the interior and exterior of the liposome. mdpi.comresearchgate.net For example, the interior of the liposome can be made acidic while the external medium is neutral. nih.govacs.org

A drug, in its uncharged form, can then permeate the lipid bilayer into the acidic core. Once inside, the drug becomes protonated and thus charged, which prevents it from diffusing back out across the membrane. mdpi.com This "trapping" mechanism allows for high encapsulation efficiencies, often approaching 100%. researchgate.net

In research focused on loading the drug bortezomib (B1684674) (BTZ) into liposomes, an active loading approach using a pH and concentration gradient was found to be more efficient than passive loading. nih.govacs.org This method involved creating a gradient with mannitol (B672) and acetic acid to facilitate the encapsulation of BTZ. nih.govacs.org Similarly, doxorubicin (B1662922) has been effectively loaded into liposomes using a transmembrane pH gradient. nih.govdovepress.com Researchers have also explored using ammonium (B1175870) sulfate (B86663) to create the necessary gradient for drug loading. doi.orgmdpi.com

The incorporation of Cy5-DSPE into these actively loaded liposomes allows for simultaneous tracking of the nanocarrier, providing a way to visualize its delivery of the encapsulated cargo.

Microfluidics has emerged as a powerful technique for the precise and reproducible fabrication of nanocarriers, including liposomes and solid lipid nanoparticles (SLNs). pharmaexcipients.comnih.gov This technology utilizes micro-scale channels to control the mixing of lipid solutions with aqueous phases, leading to the self-assembly of nanoparticles with well-defined sizes and narrow size distributions. nih.gov

Microfluidic methods offer significant advantages over traditional bulk methods like thin-film hydration, including enhanced control over particle characteristics and improved batch-to-batch consistency. nih.gov For instance, by manipulating flow rates and channel geometry, the size of the resulting nanoparticles can be finely tuned.

In the context of fluorescent nanocarriers, Cy5-DSPE can be included in the lipid phase that is introduced into the microfluidic device. pharmaexcipients.comresearchgate.net As the lipids self-assemble into nanoparticles within the microchannels, the Cy5-DSPE is integrated into the particle structure, rendering them fluorescent. researchgate.net This has been demonstrated in the production of Cy5-labeled lipid nanoparticles (LNPs) for siRNA delivery, where microfluidic mixing was used to create particles with consistent sizes and high encapsulation efficiency. researchgate.netresearchgate.net

A study on exenatide-loaded SLNs utilized a microfluidic approach with a cationic lipid to achieve high encapsulation via hydrophobic ion pairing. pharmaexcipients.com While this specific study used a Cy5.5-DSPE, the principle of incorporating a fluorescent lipid during microfluidic fabrication is directly applicable to Cy5-DSPE. pharmaexcipients.com

Investigating Nanocarrier-Biological Interface Interactions

Understanding how nanocarriers interact with biological systems is paramount for their development as effective delivery vehicles. Cy5-DSPE serves as a crucial fluorescent probe to visualize and quantify these interactions at various biological interfaces. researchgate.netacs.org

Biological barriers, such as the skin and various endothelial and epithelial layers, pose significant challenges to drug delivery. mdpi.commdpi.comrsc.orgnih.govfrontiersin.org Nanocarriers are designed to overcome these barriers, and Cy5-DSPE is instrumental in studying their permeation capabilities. nih.gov

In skin permeation studies, Cy5-DSPE-labeled liposomes can be topically applied to skin models, and their penetration can be visualized using techniques like fluorescence microscopy. nih.gov Research has shown that the physicochemical properties of liposomes, such as size and surface charge, play a critical role in their ability to permeate the skin. For instance, positively charged liposomes have demonstrated deeper skin penetration compared to negatively charged or neutral ones. nih.gov One study found that liposomes incorporating the cationic lipid DOTAP permeated the skin more effectively than those with the negatively charged DOPA. nih.gov The hair follicles have been identified as a major route for liposome permeation into the skin. nih.gov

The ability of nanocarriers to cross other biological barriers, like the blood-brain barrier or the retinal barrier, is also a critical area of investigation where fluorescent labeling is essential. mdpi.commdpi.com Studies have shown that smaller nanoparticles (e.g., ~50 nm) can exhibit better penetration into retinal cells. mdpi.com

Table 1: Influence of Liposome Properties on Skin Permeation An interactive table would be placed here in a web format, allowing users to sort and filter the data.

Liposome Formulation Particle Size (nm) Zeta Potential (mV) Relative Skin Permeation
DOTAP Liposomes 107.50 ± 9.23 Positive High
CY5 Liposomes 127.98 ± 25.44 Positive Moderate
PEG Liposomes 128.35 ± 1.91 Near Neutral Low
DOPA Liposomes 254.10 ± 11.53 Negative Low

Data adapted from studies on liposomal skin permeation. nih.gov

Extracellular vesicles (EVs), including exosomes and microvesicles, are naturally released by cells and play a key role in intercellular communication. thno.orgnih.govresearchgate.net There is growing interest in how engineered nanocarriers like liposomes interact with these natural vesicles and the cells that release them.

Cy5-DSPE can be used to label nanocarriers to study their association with cells and the subsequent shedding of EVs from those cells. precisionnanomedicine.com Interestingly, some studies suggest that certain cyanine (B1664457) lipids themselves, when incubated with cells at high concentrations, can promote the shedding of EVs. precisionnanomedicine.com This phenomenon highlights the importance of understanding how the labeling agent itself might influence the biological processes being studied.

Furthermore, the concept of "shedding" is also relevant to the nanocarrier itself. nih.gov Some nanocarriers are designed with a protective coating, such as polyethylene (B3416737) glycol (PEG), which can be "shed" or lost upon reaching a target site. nih.govresearchgate.net This unmasking can facilitate the interaction of the nanocarrier with target cells or enhance the release of its payload. nih.gov The stability of the fluorescent label within the nanocarrier is crucial for accurately tracking these processes. Studies have shown that some fluorescent phospholipids (B1166683) like Cy5-DSPE may degrade over time in vivo, while other types of lipid dyes might be more stable, affecting the interpretation of long-term tracking studies. acs.org

The interaction of Cy5-labeled nanocarriers with EVs can also be studied directly. For example, Cy5-DSPE has been used to demonstrate the successful coupling of targeting moieties to the surface of plant-derived EVs (nanoparticles), confirming the construction of engineered vesicles. thno.org

Role in Lipid Nanoparticle (LNP) Disintegration and Cargo Release Visualization (Mechanistic)

The fluorescent lipid conjugate Cy5-DSPE is a critical tool for investigating the mechanistic aspects of lipid nanoparticle (LNP) stability, disintegration, and subsequent cargo release. By incorporating Cy5-DSPE into the lipid bilayer of an LNP or by using a Cy5-labeled cargo, researchers can visually track the fate of nanoparticles and their payload in real-time. One primary mechanism studied using Cy5-DSPE is Förster Resonance Energy Transfer (FRET), a distance-dependent interaction between two dye molecules. acs.org In a typical FRET-based assay, a donor fluorophore and an acceptor fluorophore (like Cy5) are co-encapsulated within the LNP at high concentrations, leading to efficient FRET. acs.org The integrity of the LNP keeps the dyes in close proximity. Upon LNP disintegration and release of its contents, the distance between the dyes increases, leading to a loss of FRET, which can be quantified to determine the release kinetics. acs.org

Another powerful application involves self-quenching. When a high concentration of a fluorescent dye like a Cy5.5 derivative is encapsulated within a liposome, its fluorescence is significantly suppressed or "quenched". rsc.orgresearchgate.net The rupture of the liposome and release of the dye into the surrounding medium leads to dequenching and a substantial enhancement in fluorescence signal. rsc.org This phenomenon provides a clear "on-off" signal for visualizing cargo release. Studies have achieved nearly 100% encapsulation of Cy5.5 derivatives using active loading methods, resulting in deep self-quenching and a 60- to 100-fold fluorescence increase upon content release. rsc.org

Advanced microscopy techniques, such as Total Internal Reflection Fluorescence (TIRF) microscopy, have been used with LNPs containing Cy5-labeled mRNA to visualize individual LNP fusion and cargo release events at membrane interfaces. nih.govbiorxiv.orgacs.org These studies monitor the fluorescence intensity of Cy5-labeled mRNA as LNPs interact with a model endosomal membrane. A sudden drop in Cy5 fluorescence intensity can signify the release of the mRNA cargo from the LNP into the surrounding solution. acs.org Conversely, an increase in fluorescence can occur if the released cargo moves closer to the excitation source at the interface. pnas.org These single-particle analyses reveal that upon a pH drop (mimicking endosomal acidification), a significant portion of the Cy5-mRNA cargo is released, while some may remain associated with the membrane through electrostatic interactions with ionizable lipids from the disintegrated LNP. nih.govbiorxiv.orgacs.org

The following table summarizes key research findings on the use of Cy5-DSPE and related Cy5 labels in studying LNP disintegration and cargo release.

Table 1: Research Findings on LNP Disintegration and Cargo Release Visualization
Label/MethodNanocarrier SystemKey FindingReference
Cy5-labeled mRNALipid Nanoparticles (LNPs) with DLin-MC3-DMATime-resolved TIRF microscopy showed that a pH drop induces LNP fusion, leading to an abrupt (~70%) decrease in Cy5-mRNA signal, indicating rapid cargo release into the bulk solution. A fraction (~30%) of mRNA remains at the fusion site. nih.govacs.org
Actively loaded Cy5.5 derivativesLiposomesAchieved deep fluorescence self-quenching with high encapsulation efficiency. Liposome rupture resulted in a 60-100 fold fluorescence enhancement, serving as a robust release-reporting platform for deep-tissue imaging. rsc.org
Cy5-labeled mRNA and Rhodamine-labeled lipid (Rhod-DOPE)Lipid Nanoparticles (LNPs)Multiparametric analysis using light-scattering microscopy showed that upon LNP collapse at a model membrane, mRNA can be brought closer to the interface (increasing fluorescence) or escape into solution (decreasing fluorescence). pnas.org
FRET pair (donor/acceptor dyes)Lipid Nanocapsules (LNCs)Fluorescence Correlation Spectroscopy (FCS) and FRET were used to quantify cargo release. In serum at 37°C, release was slow, reaching 50% after 6 hours, demonstrating the method's utility in quantifying release kinetics. acs.org

Development of Advanced Optical Probes for Research Models

The unique properties of Cy5-DSPE have spurred the development of sophisticated optical probes for complex biological research models. Its incorporation into nanocarrier systems allows for sensitive and specific tracking in vitro and in vivo.

Dual-Labeled Nanocarriers for Multimodal Research

To enhance the accuracy and information content of nanocarrier studies, researchers often create dual-labeled systems where Cy5-DSPE is paired with a second reporter molecule on the same nanoparticle. This approach allows for simultaneous tracking by two different methods (multimodal imaging) or provides internal validation for the location and integrity of the nanocarrier. nih.gov A common strategy involves combining the near-infrared fluorescence of Cy5-DSPE with a contrast agent for Magnetic Resonance Imaging (MRI), such as superparamagnetic iron oxide (SPIO) or manganese oxide (MnO) nanoparticles. nih.govmdpi.com This creates a bimodal probe that leverages the high sensitivity of fluorescence imaging with the high spatial resolution of MRI. mdpi.com

Another application of dual-labeling is to investigate the stability and trafficking of the nanocarrier itself. By labeling the lipid membrane with Cy5-DSPE and using a different fluorescent dye for the aqueous core or for another lipid component, researchers can distinguish between the signal from the intact nanocarrier and its dissociated components. acs.orgnih.gov For instance, studies using liposomes dual-labeled with Cy5-DSPE and an indocarbocyanine lipid (DiI or DiD) revealed that the two labels can have different fates in vivo. acs.orgnih.gov While initially colocalized, the Cy5-DSPE signal was found to diminish over time, likely due to phospholipid degradation, whereas the DiI/DiD signal persisted, highlighting the importance of label choice and the use of dual-labeling to avoid misinterpretation of nanoparticle biodistribution. acs.orgnih.gov Furthermore, Cy5-DSPE has been incorporated into complex biological systems, such as cancer cell membrane-coated nanoparticles, alongside other labels for PET imaging to create trimodal probes for highly specific tumor imaging. snmjournals.org

The table below presents examples of dual-labeled nanocarriers incorporating Cy5-DSPE or related Cy5 conjugates for multimodal research.

Table 2: Examples of Dual-Labeled Nanocarriers for Multimodal Research
Nanocarrier SystemLabels UsedImaging Modalities/PurposeKey FindingReference
PEGylated LiposomesCy5-DSPE and DiI/DiD (indocarbocyanine lipids)Fluorescence MicroscopyDemonstrated differential stability and trafficking of labels; the FPL (Cy5-DSPE) signal was less stable in tumors compared to the ICL (DiI/DiD) signal. acs.orgnih.gov
DSPE-PEG coated SPIO micellesCy5.5 and Superparamagnetic Iron Oxide (SPIO)Fluorescence and MR ImagingSuccessfully constructed a dual-modal probe for imaging and therapy of atherosclerosis, confirming both magnetic and fluorescent properties. nih.gov
Cancer Cell Membrane-Coated Up-conversion Nanoparticles (CCm-UCNPs)DSPE-PEG-Cy5, UCNPs (for UCL/MRI), and 18F (for PET)UCL, MRI, PET ImagingCreated a trimodal probe for homologous-targeting of triple-negative breast cancer, with Cy5-labeling used to confirm targeting ability in vitro. snmjournals.org
Manganese Oxide (MnO) NanoparticlesMnO and PEG-Cy5.5MRI and Near-Infrared Fluorescence (NIRF) ImagingDeveloped a bimodal probe that showed positive contrast enhancement in glioma-bearing mice via MRI, which was confirmed by whole-body NIRF imaging. mdpi.com

NIR Fluorescence Applications in Deep Tissue Model Studies

The Cy5 fluorophore in Cy5-DSPE emits light in the near-infrared (NIR) region of the electromagnetic spectrum (typically ~670-700 nm). axispharm.com This spectral range, often called the NIR-I window (700-900 nm), is highly advantageous for imaging in deep tissue and whole-body animal models. mdpi.comnih.gov Compared to visible light, NIR light experiences significantly less absorption by endogenous biomolecules like hemoglobin and water, and reduced scattering by tissues. mdpi.comnih.gov This results in deeper tissue penetration, a higher signal-to-background ratio, and enhanced imaging clarity and accuracy, making it ideal for non-invasively monitoring the biodistribution and target accumulation of nanocarriers. axispharm.commdpi.com

Cy5-DSPE and other Cy5.5-lipid conjugates are frequently used to label nanocarriers for deep tissue imaging applications. axispharm.com For example, Cy5.5-labeled RGD peptide conjugates have been used for optical imaging of integrin-positive tumors, allowing for clear visualization of tumor xenografts up to 24 hours post-injection. thno.org The ability to quantify the fluorochrome concentration in deep tissues was also demonstrated using fluorescence molecular tomography (FMT). thno.org In other research, Cy5.5-loaded liposomes were developed specifically as a cost-effective and deep tissue-compatible platform for reporting cargo release in vivo. rsc.org

Moreover, the Cy5 dye can serve as a component in more advanced probe designs that shift emission further into the NIR-II window (1000-1700 nm), where tissue scattering is even lower. nih.gov In one such design, Cy5 was used as an intermediate energy transfer agent in a FRET cascade. A luciferase enzyme generated bioluminescence, which was transferred to Cy5, then to another dye (Cy7.5), and finally to a custom NIR-II dye, resulting in emission at over 1000 nm for high-contrast in vivo imaging. nih.gov This demonstrates the versatility of Cy5 in the development of next-generation probes for deep tissue studies.

The table below highlights specific applications of Cy5-DSPE and related conjugates in NIR fluorescence imaging for deep tissue models.

Table 3: Applications of Cy5-DSPE in Deep Tissue NIR Fluorescence Studies
ProbeResearch ModelApplicationKey FindingReference
Cy5.5-c(RGDfK)Mouse model of Kaposi's sarcomaDeep Tissue Tumor ImagingThe NIR dye conjugate showed specific tumor uptake that could be blocked by competition, enabling dynamic fluorescence imaging of the tumor. thno.org
Cy5.5-loaded liposomesTumor-bearing miceCargo Release ImagingDemonstrated fluorescence activation in tumors after intratumoral injection, confirming the platform's utility for deep tissue-compatible release reporting. rsc.org
Cy5-labeled mRNA-LNP complexMouse brainIntra-brain DistributionAfter convection-enhanced delivery into the brain, the Cy5-labeled LNP signal was used to track diffusion, which was limited to about 1 mm from the injection site. frontiersin.org
Bioluminescence probes with Cy5In vivo metastasis tracingNIR-II Bioluminescence ImagingCy5 was used as a FRET component to bridge energy transfer from luciferase to a final NIR-II emitter (1029 nm), enabling high-contrast deep tissue imaging. nih.gov

Comparative Analysis and Future Research Directions

Comparison of Cy5-DSPE (Chloride Ammonium) with Other Fluorescent Lipids

Spectral Properties and Photophysical Characteristics

Cy5-DSPE (chloride ammonium) is a fluorescent phospholipid that incorporates the cyanine (B1664457) 5 (Cy5) fluorophore. medchemexpress.commedchemexpress.combioscience.co.uk Cy5 is a member of the cyanine dye family, known for its use in various biological applications, including real-time PCR probes and protein labeling. researchgate.net The spectral properties of Cy5-DSPE are primarily dictated by the Cy5 dye, which typically exhibits an absorption maximum around 649 nm and an emission maximum at approximately 670 nm. medchemexpress.eu These properties place its fluorescence in the far-red to near-infrared (NIR) region of the electromagnetic spectrum. This is advantageous for biological imaging due to reduced background fluorescence from endogenous molecules, deeper tissue penetration, and minimal photodamage to biological samples. researchgate.net

The photophysical behavior of Cy5 is complex and can be influenced by its local environment. For instance, the trans-cis isomerization of the Cy5 molecule can occur upon excitation. nih.gov The trans isomer has a ground-state absorption at about 625 nm, while the cis isomer absorbs at a red-shifted wavelength of approximately 690 nm. nih.gov This isomerization can lead to the observation of "dim states" with lower fluorescence intensity. nih.gov The environment also plays a crucial role; cyanine dyes like Cy5 tend to be brighter in non-polar environments compared to aqueous media. jacksonimmuno.com

When compared to other fluorescent lipids, the choice of fluorophore significantly impacts the utility of the probe. For instance, when dual-labeled with indocarbocyanine lipids (ICLs) like DiD or DiI, Cy5-DSPE shows different trafficking and stability in vivo. acs.org While both initially colocalize, ICLs tend to spread over a larger area and accumulate in different cellular compartments over time, whereas FPLs like Cy5-DSPE may be more restricted and can degrade. acs.org The selection of the fluorescent label is therefore critical for interpreting experimental outcomes. acs.org

Interactive Table: Spectral Properties of Selected Fluorescent Dyes Used in Lipid Probes

FluorophoreExcitation Max (nm)Emission Max (nm)Spectral RangeKey Characteristics
Cy5 ~649 medchemexpress.eu~670 medchemexpress.euFar-Red/NIRGood for in vivo imaging, sensitive to environmental polarity. researchgate.netjacksonimmuno.com
Cy3 ~550~570Orange/RedOften used in conjunction with Cy5 for FRET studies.
TopFluor®-PC ~495~505GreenFatty acid-labeled phospholipid, moiety resides within the bilayer. nih.gov
Atto 488 ~501~523GreenHigh photostability and quantum yield.
DiI ~549~565Orange/RedIndocarbocyanine lipid, used for cell membrane labeling. acs.org
DiD ~644~665Far-RedIndocarbocyanine lipid, often used for in vivo imaging. acs.org

Membrane Integration and Stability Profiles

The integration and stability of Cy5-DSPE within a lipid bilayer are crucial for its function as a membrane probe. As a headgroup-labeled phospholipid, the bulky Cy5 fluorophore is expected to be exposed on the surface of the membrane. nih.gov This is in contrast to fatty acid-labeled lipids like TopFluor®-PC, where the fluorescent moiety is accommodated within the hydrophobic core of the bilayer. nih.gov The stability of liposomes containing Cy5-DSPE can be influenced by factors such as temperature, pH, and the surrounding medium. nih.govmdpi.com For example, liposomes have been shown to be stable at 37°C in both physiological (pH 7.4) and mildly acidic (pH 6.5) conditions over several days. mdpi.com

However, the choice of fluorescent label can impact the stability and trafficking of the nanocarrier it is incorporated into. acs.org Studies have shown that while dual-labeled liposomes with Cy5-DSPE and an indocarbocyanine lipid are stable in plasma, the fluorescent phospholipid (FPL) component may degrade over time in vivo, while the indocarbocyanine lipid (ICL) accumulates. acs.org This highlights that the stability of the fluorescent label itself is a critical consideration. The presence of the cyanine headgroup in lipids like Cy3-DSPE has also been shown to promote the shedding of extracellular vesicles from cell membranes. precisionnanomedicine.com

The composition of the lipid bilayer itself also plays a significant role in stability. The inclusion of cholesterol is a common strategy to rigidify the bilayer, fill gaps between phospholipids (B1166683), and reduce leakage from liposomes. nih.gov The length and saturation of the lipid acyl chains also affect membrane fluidity and stability. nih.gov For instance, liposomes made with phospholipids containing short carbon tails can destabilize cell membranes. nih.gov

Interactive Table: Comparison of Fluorescent Lipid Characteristics

Fluorescent LipidLabeling PositionExpected Membrane LocationKey Stability/Integration Factors
Cy5-DSPE Headgroup nih.govMembrane Surface nih.govSensitive to in vivo degradation; cyanine headgroup can influence membrane behavior. acs.orgprecisionnanomedicine.com
TopFluor®-PC Fatty Acid nih.govWithin Bilayer nih.govMoiety is shielded within the hydrophobic core. nih.gov
DiI/DiD Headgroup/Acyl ChainIntercalated in BilayerCan show different long-term distribution compared to FPLs. acs.org
Atto488-DPPE HeadgroupMembrane SurfaceSubject to dissociation from liposomes in biological environments. rsc.org

Advancements in Synthesis and Derivatization Techniques

The synthesis of Cy5-DSPE involves conjugating the Cy5 fluorophore to the headgroup of the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid. Advances in synthetic methodologies have focused on improving the efficiency and purity of such conjugations. One approach involves the use of soluble polymer-supported liquid-phase organic synthesis (LPOS), which simplifies the purification and characterization of intermediates. belnauka.by For instance, using polyethylene (B3416737) glycol (PEG) as a soluble polymer support facilitates the synthesis of water-soluble cyanine dyes. belnauka.by

Derivatization of the Cy5 core structure is an active area of research aimed at fine-tuning its photophysical properties. nih.gov By introducing different substituents at the 5,5'-positions of the indolenine rings of the Cy5 scaffold, researchers can modulate the dye's hydrophobicity, hydrophilicity, and electron-donating or -withdrawing character. researchgate.netnih.gov For example, hexyloxy, triethyleneglycol monomethyl ether, tert-butyl, and chloro groups have been used to alter absorption and emission maxima. nih.gov These modifications are designed to avoid steric hindrance that might occur if substituents were placed directly on the polymethine chain. nih.gov

Furthermore, Cy5 derivatives can be functionalized with reactive groups like phosphoramidites for incorporation into oligonucleotides via automated DNA synthesis, or with NHS esters for labeling primary amines on proteins and other molecules. medchemexpress.eunih.gov This versatility allows for the creation of a wide range of Cy5-labeled bioconjugates for specific research applications.

Emerging Methodologies in Biophysical Characterization

The characterization of fluorescently labeled lipids and the membranes they are part of has been revolutionized by a suite of advanced biophysical techniques. nih.gov These methods provide insights into membrane dynamics, structure, and interactions on various length and time scales.

Fluorescence-Based Techniques : Confocal microscopy, fluorescence recovery after photobleaching (FRAP), fluorescence correlation spectroscopy (FCS), and Förster resonance energy transfer (FRET) are powerful tools for studying lipid dynamics and membrane organization. nih.govresearchgate.net Two-photon microscopy is particularly useful for exciting probes in the near-UV range and has been used to visualize membrane domains. nih.gov

High-Resolution Structural Methods : Emerging techniques are providing unprecedented detail about lipid assemblies. Cryo-electron microscopy (cryo-EM) and small-angle X-ray scattering (SAXS), often combined with size-exclusion chromatography (SEC-SAXS), are being used to characterize the structure of lipid nanoparticles (LNPs). biorxiv.org

Solution-Based Biophysical Methods : Techniques like sedimentation velocity analytical ultracentrifugation (SV-AUC) and field-flow fractionation with multi-angle light scattering (FFF-MALS) offer high-resolution characterization of LNP size and polydispersity without the need for fluorescent labels. biorxiv.org

Neutron Scattering : This technique is sensitive to nanoscopic structural features and can be used to study the size, composition, and molecular structure of lipid nanodomains by altering neutron contrast. researchgate.net

These methodologies are crucial for understanding how fluorescent probes like Cy5-DSPE report on their environment and for validating the information they provide. frontiersin.org

Future Trajectories in Cy5-DSPE (Chloride Ammonium)-Enabled Research

The unique properties of Cy5-DSPE position it at the forefront of several exciting research avenues. Its application as a fluorescent tracer in drug delivery systems, particularly in liposomal formulations for mRNA or DNA vaccines, will likely continue to expand. broadpharm.com The ability to track the fate of these nanocarriers in vitro and in vivo is critical for optimizing their design and efficacy. mdpi.com

Future research will likely focus on several key areas:

Advanced Imaging : The development of new microscopy techniques with higher spatial and temporal resolution will allow for more detailed tracking of single molecules of Cy5-DSPE in complex biological environments. This could provide deeper insights into membrane dynamics, lipid trafficking, and the mechanisms of cellular uptake of nanoparticles.

Pro-drug and Theranostic Applications : The DSPE lipid anchor can be conjugated not only to a fluorophore but also to a therapeutic agent, creating a theranostic system. Future work may involve designing Cy5-DSPE-drug conjugates where the release of the drug can be monitored by changes in the fluorescence signal.

Synthetic Biology : In the construction of artificial cells and protocells, fluorescent lipids like Cy5-DSPE are invaluable for visualizing membrane formation, dynamics, and interactions. osti.gov As synthetic biology aims to create more complex and functional artificial systems, the need for robust and well-characterized membrane probes will grow.

Understanding Nanoparticle-Biology Interactions : There is a critical need to better understand how the choice of fluorescent label affects the biological behavior and perceived trafficking of nanocarriers. acs.org Future studies will likely employ multi-labeling strategies and correlative microscopy to dissect the distinct fates of the lipid carrier and its fluorescent tag, leading to more accurate interpretations of imaging data.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Cy5-DSPE (chloride ammonium) in lipid-based nanoparticle systems?

  • Methodological Answer : Synthesis typically involves conjugating the Cy5 fluorophore to DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) via its ammonium chloride group. Characterization includes:

  • Purity Assessment : Use HPLC with a C18 column and UV-Vis detection (λmax ~649 nm for Cy5) to confirm absence of unreacted fluorophore or DSPE .
  • Structural Verification : Employ mass spectrometry (MALDI-TOF or ESI-MS) to validate molecular weight and confirm successful conjugation .
  • Critical Micelle Concentration (CMC) : Determine via fluorescence quenching or pyrene assay to ensure lipid self-assembly in aqueous media .

Q. How can researchers ensure batch-to-batch consistency in Cy5-DSPE preparation for longitudinal studies?

  • Methodological Answer :

  • Standardized Protocols : Follow USP-grade reagent preparation guidelines, such as strict control of ammonium chloride concentration (e.g., 10.5 g/100 mL as per USP standards) to stabilize ionic interactions .
  • Quality Control : Implement NMR or FTIR to monitor DSPE backbone integrity and Cy5 conjugation efficiency across batches .

Q. What are the optimal storage conditions for Cy5-DSPE to prevent fluorophore degradation or aggregation?

  • Methodological Answer :

  • Lyophilization : Store in amber vials under argon at -20°C to minimize oxidation. Reconstitute in anhydrous DMSO or chloroform to avoid hydrolysis .
  • Stability Testing : Conduct accelerated aging studies at 4°C, 25°C, and 40°C with periodic HPLC analysis to track degradation kinetics .

Advanced Research Questions

Q. How does environmental pH (5.0–8.0) influence the stability and fluorescence quantum yield of Cy5-DSPE in vivo?

  • Methodological Answer :

  • pH Titration Experiments : Prepare buffered solutions (e.g., PBS, HEPES) across the pH range. Measure fluorescence intensity and lifetime using time-resolved spectroscopy to identify protonation-dependent quenching .
  • Theoretical Modeling : Apply Förster resonance energy transfer (FRET) theory to correlate pH-induced structural changes in DSPE with Cy5 emission properties .

Q. What experimental strategies resolve contradictions in Cy5-DSPE’s cellular uptake efficiency reported across studies?

  • Methodological Answer :

  • Controlled Variables : Standardize cell lines, serum concentration (e.g., 10% FBS vs. serum-free), and incubation time (1–24 hours) to isolate confounding factors .
  • Cross-Validation : Combine flow cytometry (quantitative uptake) with confocal microscopy (subcellular localization) to reconcile discrepancies between bulk and single-cell data .

Q. How can researchers model Cy5-DSPE’s interaction with serum proteins to predict in vivo biodistribution?

  • Methodological Answer :

  • Protein Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with albumin or lipoproteins .
  • Computational Docking : Employ molecular dynamics simulations (e.g., GROMACS) to identify DSPE’s binding motifs on serum proteins, informing pharmacokinetic models .

Q. What methodological frameworks address spectral overlap when imaging Cy5-DSPE alongside other fluorophores (e.g., FITC, Alexa Fluor 647)?

  • Methodological Answer :

  • Spectral Unmixing : Acquire reference spectra for each fluorophore and apply linear algebra-based algorithms (e.g., singular value decomposition) to isolate Cy5 signals .
  • Instrument Calibration : Use multispectral imaging systems (e.g., spectral confocal microscopy) to minimize crosstalk between channels .

Theoretical and Methodological Considerations

Q. How can Cy5-DSPE’s behavior in lipid bilayers be theoretically linked to its experimental performance in drug delivery systems?

  • Methodological Answer :

  • Theoretical Framework : Apply the hydrophobic mismatch theory to predict DSPE’s integration into lipid membranes based on acyl chain length and Cy5’s polarity .
  • Experimental Validation : Use atomic force microscopy (AFM) to measure bilayer thickness changes post-Cy5-DSPE incorporation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Cy5-DSPE-based targeting studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC50 values .
  • Error Propagation Analysis : Account for variability in fluorophore labeling efficiency using Monte Carlo simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.